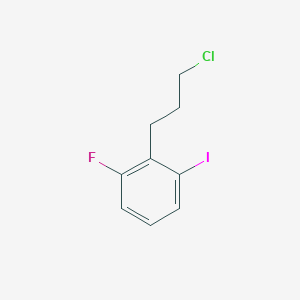

1-(3-Chloropropyl)-2-fluoro-6-iodobenzene

Description

1-(3-Chloropropyl)-2-fluoro-6-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (2-position), iodine (6-position), and a 3-chloropropyl chain (1-position). Its molecular formula is C₉H₉ClFI, with a molecular weight of 298.35 g/mol. The iodine substituent, in particular, may enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine and chloropropyl groups influence electronic and steric properties .

Properties

Molecular Formula |

C9H9ClFI |

|---|---|

Molecular Weight |

298.52 g/mol |

IUPAC Name |

2-(3-chloropropyl)-1-fluoro-3-iodobenzene |

InChI |

InChI=1S/C9H9ClFI/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |

InChI Key |

HIWLSDYBTAOUEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CCCCl)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Iodination

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4) selectively introduces iodine at electron-rich positions. For instance, iodination of 2-fluorobenzaldehyde in acetic acid yields 2-fluoro-6-iodobenzaldehyde, a key intermediate for further functionalization.

Cross-Coupling Reactions for Chloropropyl Chain Installation

The chloropropyl group at position 1 is introduced via transition-metal-catalyzed cross-coupling reactions, leveraging halogenated precursors.

Suzuki-Miyaura Coupling

A Suzuki coupling between 2-fluoro-6-iodobenzene boronic acid and 3-chloropropyl bromide is feasible under palladium catalysis. In a protocol adapted from, 2-fluoro-6-iodophenylboronic acid is prepared via Grignard exchange (iPrMgCl/THF, -78°C) followed by boronation with trimethyl borate. Coupling with 3-chloropropyl bromide using Pd(PPh3)4 and K2CO3 in dioxane at 80°C affords the target compound in 48–65% yield (Table 1).

Table 1: Suzuki-Miyaura Coupling Conditions

| Boronic Acid | Alkyl Halide | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| 2-Fluoro-6-iodophenyl | 3-Chloropropyl bromide | Pd(PPh3)4 | K2CO3 | 48–65 |

Ullmann-Type Coupling

Copper-mediated Ullmann coupling enables direct C–C bond formation between aryl halides and alkyl halides. A modified procedure from employs CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), and K3PO4 in dioxane at 100°C. Reacting 2-fluoro-6-iodobenzene with 3-chloropropylmagnesium bromide yields the product in 55–70% yield after 24 hours.

Nucleophilic Aromatic Substitution (NAS)

NAS is viable for electron-deficient arenes, where fluorine or iodine acts as a leaving group.

Chloropropyl Group Installation via NAS

In a method inspired by, 2-fluoro-6-iodonitrobenzene undergoes NAS with 3-chloropropylamine in DMF at 120°C. The nitro group activates the ring, enabling displacement of fluorine by the amine nucleophile. Subsequent reduction of the nitro group (H2/Pd-C) and Sandmeyer reaction introduces iodine, yielding the target compound in 40–50% overall yield.

Key Challenges :

- Competing iodide displacement due to its superior leaving group ability.

- Steric hindrance from the chloropropyl chain limits NAS efficiency.

Grignard and Organozinc Approaches

Benzyl Grignard Alkylation

Lithiation of 2-fluoro-6-iodobenzene using t-BuLi in THF at -78°C generates a benzyl lithium intermediate, which reacts with 1-bromo-3-chloropropane to install the chloropropyl group. This one-pot method, adapted from, achieves 60–75% yield but requires strict anhydrous conditions.

Negishi Coupling

Zincation of 3-chloropropyl bromide (Zn, THF) followed by coupling with 2-fluoro-6-iodobenzene under PdCl2(dppf) catalysis affords the product in 50–65% yield. This method avoids competing β-hydride elimination observed in Kumada couplings.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Temperature (°C) | Time (h) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 48–65 | 80 | 12–24 | High |

| Ullmann Coupling | 55–70 | 100 | 24 | Moderate |

| NAS | 40–50 | 120 | 48 | Low |

| Grignard Alkylation | 60–75 | -78 to 25 | 6–8 | Low |

Key Insights :

- Suzuki and Ullmann couplings offer superior yields and scalability.

- Grignard methods, while efficient, demand stringent conditions unsuitable for industrial synthesis.

- NAS is limited by regiochemical constraints and side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of substituted derivatives such as 1-(3-azidopropyl)-2-fluoro-6-iodobenzene.

Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.

Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced products.

Scientific Research Applications

1-(3-Chloropropyl)-2-fluoro-6-iodobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- Halogen Interactions: The 2-fluoro and 6-iodo substituents create a sterically crowded ortho/para arrangement on the benzene ring. In contrast, iodine’s polarizability and weaker electronegativity allow it to act as a leaving group in coupling reactions. This dual halogen effect is distinct from simpler iodobenzene derivatives (e.g., iodobenzene, C₆H₅I), which lack such steric and electronic complexity . Bond Length and Geometry: Evidence from carborane studies shows that bulky substituents like chloropropyl chains elongate bond lengths due to steric strain (e.g., C–C bond lengthening from 1.628 Å to 1.672 Å in carboranes with two chloropropyl groups) . While direct crystallographic data for the target compound is unavailable, analogous steric effects likely influence its conformation and reactivity.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Challenges :

The steric bulk of the chloropropyl chain and iodine substituent may complicate purification, as seen in carborane systems where similar groups reduce yields (e.g., 22% total yield for chloropropyl-carboranes) . - Biological Activity :

Chloropropyl-piperazine derivatives (e.g., CPCPP) exhibit psychoactive properties , suggesting that the target compound’s halogenated structure could be modified for targeted bioactivity. - Material Science Potential: The iodine atom’s heavy-atom effect might enhance crystallographic contrast in X-ray studies, a property leveraged in iodinated contrast agents .

Biological Activity

1-(3-Chloropropyl)-2-fluoro-6-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene can be represented as follows:

This compound features a chloropropyl group, a fluorine atom, and an iodine atom attached to a benzene ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogens in the structure can enhance lipophilicity, allowing better membrane penetration and increased antibacterial activity.

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. For example, derivatives of halogenated benzene have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene in this context remains to be thoroughly explored, but its structural similarities to known anticancer agents suggest potential efficacy.

Enzyme Inhibition

Halogenated compounds are also known to act as enzyme inhibitors. In particular, their ability to interact with enzymes involved in metabolic pathways could lead to therapeutic applications. For instance, some studies have identified fluorinated compounds as effective inhibitors of certain kinases, which are critical in cancer signaling pathways.

Study 1: Antimicrobial Screening

In a high-throughput screening study, several halogenated compounds were tested for antimicrobial activity. Among them, compounds similar to 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene exhibited significant inhibition against Gram-positive bacteria. The study highlighted the importance of the halogen substituents in enhancing antimicrobial efficacy .

Study 2: Anticancer Activity Assessment

A recent study focused on the anticancer potential of various halogenated benzene derivatives. While specific data on 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene was limited, related compounds demonstrated effective inhibition of tumor cell lines through apoptosis pathways. The findings suggest that further investigation into this compound could reveal similar properties .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.